molecular formula C11H13ClO2S B2710734 6-Chloro-4,4-dimethylthiochromane 1,1-dioxide CAS No. 2138288-21-6

6-Chloro-4,4-dimethylthiochromane 1,1-dioxide

Cat. No. B2710734
CAS RN: 2138288-21-6
M. Wt: 244.73
InChI Key: AAYXIJCGCXHODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-4,4-dimethylthiochromane 1,1-dioxide” is a chemical compound with the molecular formula C11H13ClO2S. It has a molecular weight of 244.73 . This compound is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A step-by-step evaluation of an enantioselective synthesis of (S)- and ®-ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates was described, starting from (S)- and ®-methyl 2-acetamido-3-(3-chlorophenyl)propanoates as a source of chirality . A one-pot procedure for transesterification and cleavage of the N-acetyl group was developed to prevent racemization during the hydrolysis of the methyl ester group .


Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-4,4-dimethylthiochromane 1,1-dioxide . The InChI code for this compound is 1S/C11H13ClO2S/c1-11(2)5-6-15(13,14)10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

properties

IUPAC Name

6-chloro-4,4-dimethyl-2,3-dihydrothiochromene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2S/c1-11(2)5-6-15(13,14)10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYXIJCGCXHODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C2=C1C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4,4-dimethylthiochromane 1,1-dioxide

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